2-Fluoro-3,4-dimethoxyaniline
Overview
Description
2-Fluoro-3,4-dimethoxyaniline: is an organic compound with the molecular formula C8H10FNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and two methoxy groups.
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often target key enzymes or receptors in biological systems .
Mode of Action
Fluorinated compounds typically interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of fluorine in the compound may enhance its metabolic stability, potentially impacting its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxyaniline. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 2-Fluoro-3,4-dimethoxyaniline involves the nitration of 2-Fluoro-3,4-dimethoxybenzene to form 2-Fluoro-3,4-dimethoxy-1-nitrobenzene, followed by reduction to the corresponding aniline derivative.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-Fluoro-3,4-dimethoxyiodobenzene with ammonia or an amine source.
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-3,4-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-3,4-dimethoxyaniline has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoroaniline: Similar structure but lacks methoxy groups.
3-Fluoro-2,4-dimethoxyaniline: Similar but with different substitution pattern.
5-Fluoro-2,4-dimethoxyaniline: Another isomer with different substitution pattern.
Uniqueness:
2-Fluoro-3,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-3,4-dimethoxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVLUXPNIFZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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